molecular formula C8H9BrN2O B1592609 5-Bromo-N-ethylpicolinamide CAS No. 845305-88-6

5-Bromo-N-ethylpicolinamide

Cat. No. B1592609
Key on ui cas rn: 845305-88-6
M. Wt: 229.07 g/mol
InChI Key: RVMCYHHRHDNMIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08198273B2

Procedure details

5-Bromo-pyridine-2-carboxylic acid (34, 0.417 g, 2.06 mmol) was dissolved in 19 mL of tetrahydrofuran. N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (0.633 g, 3.30 mmol), N,N-diisopropylethylamine (1.81 mL, 10.4 mmol), and 1-hydroxybenzotriazole (0.363 g, 2.68 mmol) were added, followed by 2.00 M ethylamine in tetrahydrofuran (35, 1.20 mL, 2.40 mmol). The reaction mixture was stirred overnight at room temperature, after which 1.5 mL of dimethylformamide was added and stirred for another 4 hours. The resulting mixture was poured into water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated under vacuum. The crude material was purified by silica gel flash chromatography. The appropriate fractions were combined and the solvents removed under vacuum to provide the desired compound (36, 163 mg). MS (ESI) [M+H+]+=229.29, 231.3.
Quantity
0.417 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
solvent
Reaction Step One
Quantity
0.633 g
Type
reactant
Reaction Step Two
Quantity
1.81 mL
Type
reactant
Reaction Step Two
Quantity
0.363 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.2 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
1.5 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([OH:10])=O)=[N:6][CH:7]=1.Cl.C[N:13](C)[CH2:14][CH2:15]CN=C=NCC.C(N(CC)C(C)C)(C)C.ON1C2C=CC=CC=2N=N1.C(N)C>O1CCCC1.O.CN(C)C=O>[CH2:14]([NH:13][C:8]([C:5]1[CH:4]=[CH:3][C:2]([Br:1])=[CH:7][N:6]=1)=[O:10])[CH3:15] |f:1.2|

Inputs

Step One
Name
Quantity
0.417 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)C(=O)O
Name
Quantity
19 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.633 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
1.81 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
0.363 g
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N
Step Four
Name
Quantity
1.2 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
1.5 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for another 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel flash chromatography
CUSTOM
Type
CUSTOM
Details
the solvents removed under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)NC(=O)C1=NC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 163 mg
YIELD: CALCULATEDPERCENTYIELD 34.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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